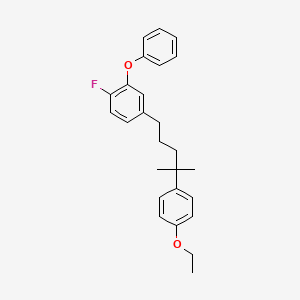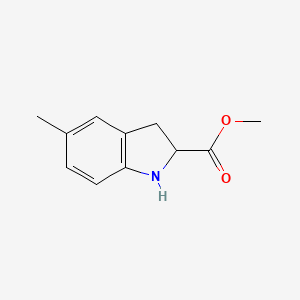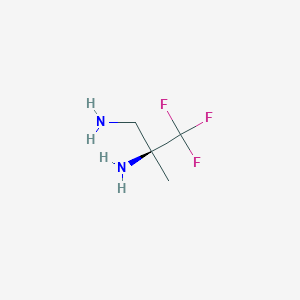![molecular formula C14H21NO2 B8302751 tert-butyl 2-{[(2-methylphenyl)methyl]amino}acetate](/img/structure/B8302751.png)
tert-butyl 2-{[(2-methylphenyl)methyl]amino}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-{[(2-methylphenyl)methyl]amino}acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an amino group, and a 2-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{[(2-methylphenyl)methyl]amino}acetate typically involves the reaction of tert-butyl bromoacetate with 2-methylbenzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 2-{[(2-methylphenyl)methyl]amino}acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the ester group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; solvent: water or acetic acid; temperature: 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; solvent: ether or tetrahydrofuran; temperature: 0-25°C.
Substitution: Various nucleophiles (e.g., halides, amines); solvent: dichloromethane or ethanol; temperature: 0-25°C.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Substituted amines or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 2-{[(2-methylphenyl)methyl]amino}acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of ester-containing compounds on biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 2-{[(2-methylphenyl)methyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then interact with biological targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-{[(2-methoxyphenyl)methyl]amino}acetate
- tert-Butyl 2-{[(2-chlorophenyl)methyl]amino}acetate
- tert-Butyl 2-{[(2-fluorophenyl)methyl]amino}acetate
Comparison:
- Structural Differences: The similar compounds listed above differ in the substituents on the phenyl ring (e.g., methoxy, chloro, fluoro). These differences can influence the reactivity and properties of the compounds.
- Reactivity: The presence of different substituents can affect the compound’s reactivity in chemical reactions. For example, electron-withdrawing groups like chloro and fluoro can increase the compound’s electrophilicity.
- Applications: While all these compounds can be used in organic synthesis, their specific applications may vary based on their reactivity and interaction with biological targets. The unique structural features of tert-butyl 2-{[(2-methylphenyl)methyl]amino}acetate make it particularly suitable for certain medicinal and industrial applications.
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
tert-butyl 2-[(2-methylphenyl)methylamino]acetate |
InChI |
InChI=1S/C14H21NO2/c1-11-7-5-6-8-12(11)9-15-10-13(16)17-14(2,3)4/h5-8,15H,9-10H2,1-4H3 |
InChI-Schlüssel |
HEVZJFNHFBYOQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CNCC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,1-Diethoxy-3-[4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B8302746.png)





